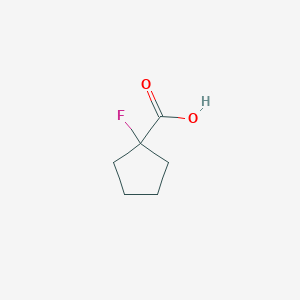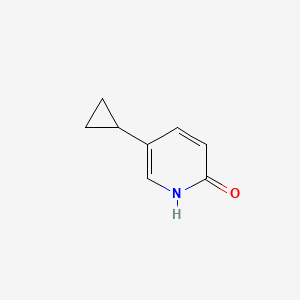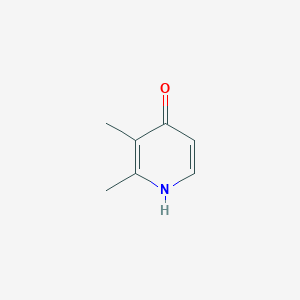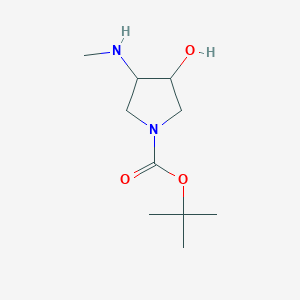![molecular formula C7H6ClN3 B1358085 4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪 CAS No. 529508-56-3](/img/structure/B1358085.png)
4-氯-5-甲基吡咯并[2,1-f][1,2,4]三嗪
描述
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 529508-56-3 . It has a molecular weight of 167.6 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine involves a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate . This is followed by cyclodehydration to an aminopyrrole . Subsequent deprotection and condensation with formamidine afford the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the Inchi Code: 1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 . The InChI key is CBQDXECHDATNTG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a solid at room temperature . It has a molecular weight of 167.6 .
科学研究应用
Kinase Inhibition
This compound is a part of several kinase inhibitors. Kinases are enzymes that modify other molecules, typically by adding phosphate groups, and are involved in many cellular processes. Inhibitors of kinases have potential applications in treating diseases such as cancer .
Anticancer Agents
Some analogs of pyrrolo triazine have been used as dual inhibitors of c-Met/VEGFR-2, which are implicated in cancer progression. These compounds may slow cellular proliferation in various human tumor cell lines .
Antiviral Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-triazine C-nucleosides, which can inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp). This suggests potential applications in treating viral infections .
Treatment of Emerging Viruses
Some analogs have been used in the treatment of Ebola and other emerging viruses, indicating a role for this compound in antiviral research and therapy .
Inhibition of Cellular Proliferation
The compound has been identified as an EGFR inhibitor that can slow cellular proliferation, particularly in the human colon tumor cell line .
Hedgehog Signaling Pathway Inhibition
It has been identified as an inhibitor of the hedgehog (Hh) signaling pathway, which is important in many aspects of embryonic development. Abnormal activation of this pathway can lead to cancer .
Aurora Kinase Inhibition
It serves as a pan-Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition is another promising approach to cancer therapy .
EGFR and HER2 Protein Tyrosine Dual Inhibition
The compound has been found to inhibit both EGFR and HER2 protein tyrosine kinases, which are often overexpressed in certain types of breast cancer .
安全和危害
未来方向
Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has potential applications in targeted therapies for diseases such as cancer . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of ongoing research .
属性
IUPAC Name |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDXECHDATNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619220 | |
| Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
529508-56-3 | |
| Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine described in the research?
A1: The research highlights a novel synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine that boasts several advantages. Firstly, the reaction conditions are mild, which is often desirable in organic synthesis to minimize unwanted side reactions. Secondly, each step in the synthesis exhibits a high yield, culminating in a total yield of 72.1% []. This high yield makes the process efficient and cost-effective. The authors suggest that these factors make the method suitable for large-scale production [].
Q2: Can you elaborate on the steps involved in this synthetic method?
A2: The synthesis begins with a compound designated as compound VIII and utilizes methyl trioctyl ammonium chloride (Aliquat336) as a catalyst. This catalyst facilitates the in-situ generation of chloramine (NH2Cl) which then reacts with compound VIII in an N-amination reaction to produce compound IX []. Subsequently, compound IX undergoes a ring closure reaction in the presence of formamide, resulting in the formation of compound VII []. The final step involves reacting compound VII with phosphorus oxychloride (POCl3), using DIPEA as an acid binding agent and toluene as a solvent, ultimately yielding the desired 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)